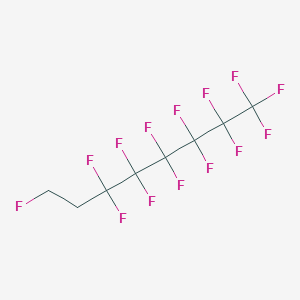

1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane

説明

1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is a perfluorinated compound, meaning all hydrogen atoms in the octane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and hydrophobic properties, making it valuable in various industrial applications.

特性

CAS番号 |

361532-17-4 |

|---|---|

分子式 |

C8H4F14 |

分子量 |

366.09 g/mol |

IUPAC名 |

1,1,1,2,2,3,3,4,4,5,5,6,6,8-tetradecafluorooctane |

InChI |

InChI=1S/C8H4F14/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |

InChIキー |

XMARUQLFZIUIRE-UHFFFAOYSA-N |

正規SMILES |

C(CF)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane typically involves the fluorination of octane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: Industrial production of 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where octane is fluorinated in the presence of hydrogen fluoride, while direct fluorination uses elemental fluorine gas.

化学反応の分析

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:

Substitution Reactions: Under extreme conditions, such as high temperatures or the presence of strong nucleophiles, substitution reactions can occur.

Reduction Reactions: Although rare, reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Strong nucleophiles like sodium amide (NaNH2) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of partially fluorinated octanes.

Reduction: Formation of partially hydrogenated fluorooctanes.

科学的研究の応用

1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane has several applications in scientific research:

Chemistry: Used as a solvent for highly reactive species due to its inertness.

Biology: Employed in studies involving perfluorinated compounds and their effects on biological systems.

Medicine: Investigated for use in drug delivery systems due to its ability to dissolve gases like oxygen.

Industry: Utilized in the production of fluoropolymers and as a heat transfer fluid in high-temperature applications.

作用機序

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent medium for heat transfer and a stable solvent for reactive species. The compound’s hydrophobic nature also allows it to interact with and stabilize hydrophobic molecules in various applications.

類似化合物との比較

- Perfluorohexane

- Perfluorooctane

- Perfluorodecalin

Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is unique due to its specific chain length and complete fluorination, which confer distinct properties such as higher boiling point and greater thermal stability compared to shorter-chain perfluorinated compounds like perfluorohexane. Compared to perfluorodecalin, it has a linear structure, which affects its solubility and interaction with other molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。